
alpha-Ethylcinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ethylcinnamaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of cinnamaldehyde, characterized by the presence of an ethyl group attached to the alpha position of the cinnamaldehyde structure. This compound is known for its distinctive spicy aroma and is used in various applications, including perfumery and flavoring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Ethylcinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with propionaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as KF/Al2O3 or phase-transfer catalysts like TBAB (tetrabutylammonium bromide) are employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Ethylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alpha-ethylcinnamyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Alpha-Ethylcinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of alpha-Ethylcinnamaldehyde involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits tumor angiogenesis and exhibits anti-inflammatory and antioxidant activities. The compound also acts as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and preventing DNA damage .
Comparaison Avec Des Composés Similaires
Alpha-Ethylcinnamaldehyde can be compared with other cinnamaldehyde derivatives:
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and similar biological activities.
Alpha-Methylcinnamaldehyde: Another derivative with a methyl group instead of an ethyl group, used in similar applications but with slightly different properties.
Cinnamic Acid: The oxidized form of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.
This compound stands out due to its unique ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1755-45-9 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
Clé InChI |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1)/C=O |
SMILES canonique |
CCC(=CC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



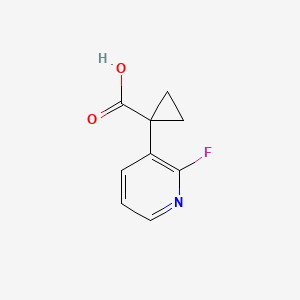
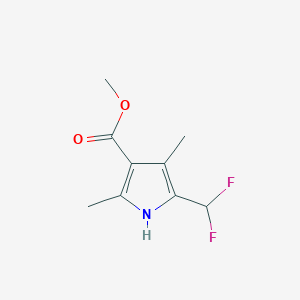
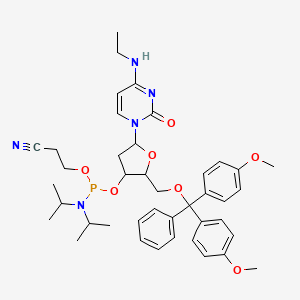
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
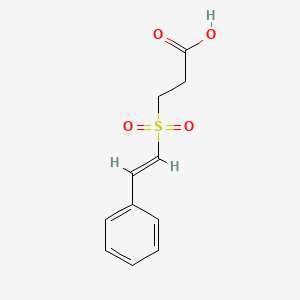
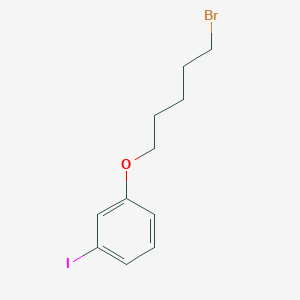
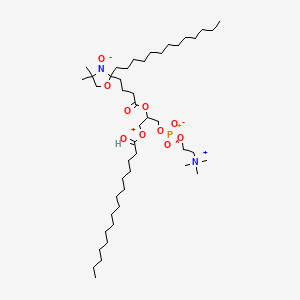

![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
